Cas no 2022956-35-8 (D-His(Bzl)-OH)

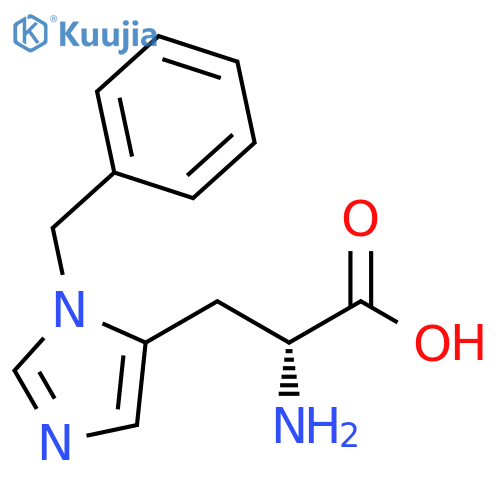

D-His(Bzl)-OH structure

商品名:D-His(Bzl)-OH

CAS番号:2022956-35-8

MF:C13H15N3O2

メガワット:245.277102708817

CID:4633741

D-His(Bzl)-OH 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(1-benzylimidazol-4-yl)propanoic acid

- D-Histidine, 3-(phenylmethyl)-

- D-His(Bzl)-OH

-

- インチ: 1S/C13H15N3O2/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,17,18)/t12-/m1/s1

- InChIKey: CCHCEIHZCRIRNS-GFCCVEGCSA-N

- ほほえんだ: C(O)(=O)[C@@H](CC1N(CC2=CC=CC=C2)C=NC=1)N

D-His(Bzl)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D252060-2.5g |

D-His(Bzl)-OH |

2022956-35-8 | 2.5g |

$ 775.00 | 2022-06-05 | ||

| TRC | D252060-1g |

D-His(Bzl)-OH |

2022956-35-8 | 1g |

$ 480.00 | 2022-06-05 | ||

| 1PlusChem | 1P01CAUA-250mg |

Nim-Benzyl-D-histidine |

2022956-35-8 | ≥ 99% (TLC) | 250mg |

$177.00 | 2023-12-19 | |

| A2B Chem LLC | AW52738-250mg |

Nim-Benzyl-D-histidine |

2022956-35-8 | ≥ 99% (TLC) | 250mg |

$146.00 | 2024-04-20 | |

| 1PlusChem | 1P01CAUA-1g |

Nim-Benzyl-D-histidine |

2022956-35-8 | ≥ 99% (TLC) | 1g |

$330.00 | 2023-12-19 | |

| A2B Chem LLC | AW52738-1g |

Nim-Benzyl-D-histidine |

2022956-35-8 | ≥ 99% (TLC) | 1g |

$283.00 | 2024-04-20 | |

| TRC | D252060-5g |

D-His(Bzl)-OH |

2022956-35-8 | 5g |

$ 1600.00 | 2022-06-05 | ||

| abcr | AB529659-250mg |

H-D-His(Bzl)-OH; . |

2022956-35-8 | 250mg |

€256.50 | 2024-08-02 |

D-His(Bzl)-OH 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2022956-35-8 (D-His(Bzl)-OH) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2022956-35-8)D-His(Bzl)-OH

清らかである:99%

はかる:250mg

価格 ($):152